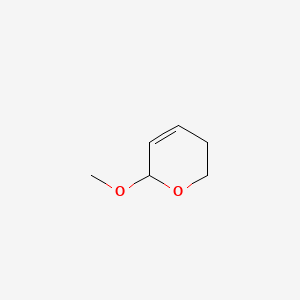

5,6-Dihydro-2-methoxy-2H-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

6-methoxy-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h2,4,6H,3,5H2,1H3 |

InChI Key |

GDFYSKJHNPMQFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1C=CCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,6 Dihydro 2 Methoxy 2h Pyran and Analogues

Chemo- and Regioselective Synthetic Routes to the Core Scaffold

The construction of the 5,6-dihydro-2-methoxy-2H-pyran core with precise control over chemical and regional outcomes is paramount for its application in complex molecule synthesis. Various strategies have been devised to achieve this, including cyclization reactions, organometallic-mediated processes, elimination reactions, and multicomponent strategies.

Cyclization Reactions in Dihydropyran Formation

Cyclization reactions represent a fundamental approach to constructing the dihydropyran ring. Intramolecular cyclizations, in particular, are powerful tools for forming the heterocyclic system with high selectivity.

One notable method involves the Prins cyclization , which proceeds through the intramolecular addition of a π-nucleophile to an oxocarbenium ion. researchgate.net This reaction is highly valuable for creating oxygen-containing heterocycles with predictable stereocontrol. researchgate.net For instance, a Prins-type cyclization can be employed to synthesize cis-2,6-dihydropyrans through a tandem addition of vinylsilane followed by a silyl-Prins cyclization reaction. researchgate.net

Another strategy is the FeCl3 · 6H2O-catalyzed bromocyclization of polysubstituted 2,5-hexadiene-1-ols. This method provides a straightforward route to functionalized 2,3,4,6-tetrasubstituted 5,6-dihydro-2H-pyrans. tandfonline.com The reaction conditions are generally mild, and the catalyst is inexpensive and readily available. tandfonline.com

Furthermore, domino Knoevenagel-IMHDA (intramolecular hetero-Diels-Alder) reactions of 5,6-dihydro-2H-pyran derivatives bearing an o-formylaryl amine or ether moiety have been developed. These reactions, when performed with active methylene (B1212753) reagents, lead to spiro heterocyclic products where a tetrahydroquinoline or chroman unit is fused with two pyran rings. researchgate.net

| Cyclization Method | Key Features | Reactants | Products |

| Prins Cyclization | Predictable stereocontrol, formation of oxocarbenium ion intermediate. researchgate.net | Homoallylic alcohol and an aldehyde/ketone. researchgate.net | Substituted tetrahydropyrans and dihydropyrans. researchgate.net |

| FeCl3 · 6H2O-Catalyzed Bromocyclization | Simple, mild conditions, uses an inexpensive iron catalyst. tandfonline.com | Polysubstituted 2,5-hexadiene-1-ols. tandfonline.com | Functionalized 5,6-dihydro-2H-pyrans. tandfonline.com |

| Domino Knoevenagel-IMHDA | Diastereoselective, forms novel spiro heterocyclic skeletons. researchgate.net | 5,6-dihydro-2H-pyran derivatives with o-formylaryl amine/ether and active methylene reagents. researchgate.net | Spiro heterocycles with fused pyran rings. researchgate.net |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in modern organic synthesis, and their application in the formation of dihydropyrans has enabled highly selective transformations.

Palladium-catalyzed reactions have been utilized in the synthesis of pyrrolines, a related class of heterocycles, showcasing the versatility of transition metal catalysis. nih.gov While not directly forming this compound, these methods highlight the potential of palladium in C-C and C-O bond formation relevant to dihydropyran synthesis. For example, the oxidative addition of Pd(0) to O-pentafluorobenzoyl oxime esters generates an imino-Pd(II) intermediate that can undergo cyclization with alkenes. nih.gov

Copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated lactones, such as 5,6-dihydro-2-pyranone, is a powerful method for introducing alkyl groups with high enantioselectivity. beilstein-journals.org Feringa and coworkers demonstrated the use of alkyl Grignard reagents in the presence of a copper catalyst for the synthesis of chiral lactones. beilstein-journals.org This approach provides access to key intermediates that can be further elaborated to dihydropyran derivatives.

Rhodium-catalyzed reactions have also been explored. For instance, a rhodium-catalyzed [3 + 2] cycloaddition has been used to generate transannulated products from 2,3-dihydropyran. nih.gov

| Organometallic Reagent/Catalyst | Reaction Type | Key Advantages | Example Application |

| Palladium | Oxidative Addition/Cyclization | High functional group tolerance, mild conditions. nih.gov | Synthesis of pyrrolines from oxime esters and alkenes. nih.gov |

| Copper | Asymmetric Conjugate Addition | High enantioselectivity. beilstein-journals.org | Addition of Grignard reagents to 5,6-dihydro-2-pyranone. beilstein-journals.org |

| Rhodium | [3+2] Cycloaddition | Formation of complex ring systems. nih.gov | Transannulation of 2,3-dihydropyran. nih.gov |

Elimination Reactions for Enol Ether Formation

The enol ether functionality is a defining feature of this compound. Elimination reactions are a common and effective strategy for its introduction. wikipedia.org

A classic approach involves the elimination of an alcohol from a 2-alkoxy-tetrahydropyran precursor . This can be achieved by heating in the presence of strong acids or phosphorus pentoxide, although these harsh conditions can lead to byproducts. google.com A milder, purely thermal elimination can be performed by introducing the 2-alkoxy-tetrahydropyran into a high-boiling mineral oil at temperatures ranging from 150 to 350 °C. google.com

A more contemporary method utilizes the TiCl4-driven elimination of methanol (B129727) from 4,4-dimethoxytetrahydropyran to efficiently synthesize 4-methoxy-5,6-dihydro-2H-pyran. researchgate.net This Lewis acid-mediated approach offers a cleaner and more controlled reaction.

Furthermore, selenoxide elimination provides a modern and efficient route to introduce the double bond. electronicsandbooks.com This process involves the alkoxyselenation of a substituted 3,4-dihydropyran, followed by oxidation of the resulting selenide (B1212193) to a selenoxide, which then undergoes syn-elimination to form the 2-alkoxy-5,6-dihydro-2H-pyran. electronicsandbooks.com This method offers good control over the position of the double bond.

| Elimination Method | Precursor | Reagents/Conditions | Key Features |

| Alcohol Elimination (Classical) | 2-Alkoxy-tetrahydropyran | Strong acids (e.g., H2SO4), P2O5, heat. google.com | Harsh conditions, potential for byproducts. google.com |

| Thermal Elimination | 2-Alkoxy-tetrahydropyran | High-boiling mineral oil, 150-350 °C. google.com | Catalyst-free, avoids strong acids. google.com |

| Lewis Acid-Mediated Elimination | 4,4-Dimethoxytetrahydropyran | TiCl4. researchgate.net | Efficient and controlled. researchgate.net |

| Selenoxide Elimination | Substituted 3,4-dihydropyran | PhSeCl, alcohol; then NaIO4, heat. electronicsandbooks.com | Mild conditions, good regioselectivity. electronicsandbooks.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netresearchgate.net

One such strategy involves a three-component reaction of embelin (B1684587), aldehydes, and cyclic enaminones . acs.org This one-pot protocol can lead to either dihydropyran or dihydropyridin embelin derivatives, with the outcome determined by the substituent on the nitrogen atom of the β-enaminone. acs.org

Another example is the Rh(I)/La(III) cocatalytic three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide (B87167) . This reaction yields polysubstituted dihydropyrans. acs.org Mechanistically, it involves the isomerization of vinylcyclopropanes to conjugated dienes, which then undergo a [4+2]-cycloaddition with a vicinal tricarbonyl compound generated in situ. acs.org

Furthermore, the synthesis of dihydropyran derivatives can be achieved through a three-component reaction of ethyl acetoacetate, malononitrile, and various aryl aldehydes . ajchem-a.com This reaction can be catalyzed by nano-ZrCl4@Arabic Gum under solvent-free conditions, highlighting a green chemistry approach. ajchem-a.com The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. ajchem-a.com

| Multicomponent Reaction | Reactants | Catalyst/Conditions | Product |

| Embelin-based MCR | Embelin, aldehydes, cyclic enaminones. acs.org | Microwave irradiation. acs.org | Dihydropyran or dihydropyridin embelin derivatives. acs.org |

| Vinylcyclopropane-based MCR | Vinylcyclopropanes, diazoesters, diphenyl sulfoxide. acs.org | Rh(I)/La(III) cocatalyst. acs.org | Polysubstituted dihydropyrans. acs.org |

| Aldehyde-based MCR | Ethyl acetoacetate, malononitrile, aryl aldehydes. ajchem-a.com | nano-ZrCl4@Arabic Gum, solvent-free. ajchem-a.com | Dihydropyran derivatives. ajchem-a.com |

Asymmetric Synthesis and Stereocontrol in Dihydropyran Derivatives

The biological activity of dihydropyran-containing molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the formation of specific stereoisomers is of utmost importance.

Enantioselective Approaches to this compound Stereoisomers

Significant progress has been made in the enantioselective synthesis of dihydropyran derivatives, employing both chiral catalysts and chiral starting materials. acs.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3,4-dihydropyran derivatives. sioc-journal.cnau.dk For example, cinchona alkaloid-catalyzed domino Michael/hemiacetalization reactions of cyclic β-oxo aldehydes and aromatic β,γ-unsaturated α-keto esters can produce spiro-dihydropyran architectures with high stereoselectivity. acs.org Similarly, the organocatalytic enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes yields functionalized 3,4-dihydropyrans with excellent enantioselectivities. au.dk

Asymmetric hetero-Diels-Alder (HDA) reactions provide a direct and atom-economical route to chiral dihydropyrans. researchgate.net These reactions can be catalyzed by chiral Lewis acids or organocatalysts to induce high levels of enantioselectivity. The inverse-electron-demand HDA reaction is particularly useful for the synthesis of these heterocyclic systems. researchgate.net

The stereocontrolled total synthesis of natural products often relies on the strategic application of stereoselective reactions. For instance, the total synthesis of (-)-gleenol, an axane sesquiterpene, was achieved using a stereocontrolled Claisen rearrangement of a sterically congested dihydropyran. oup.comoup.com This key step established the fully functionalized spiro[4.5]decane core in a single step with the desired stereochemistry. oup.comoup.com

The synthesis of the C1α-C10 fragment of kendomycin, a potent anticancer agent, was accomplished via a stereocontrolled [4+2]-annulation using novel organosilane reagents with C-centered chirality. acs.org This method provides access to both cis- and trans-dihydropyrans with good levels of selectivity. acs.org

| Asymmetric Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Organocatalysis | Cinchona alkaloids, secondary amines. au.dkacs.org | Domino Michael/hemiacetalization, Michael addition/cyclization. au.dkacs.org | High enantioselectivity (up to 97% ee). au.dkacs.org |

| Asymmetric Hetero-Diels-Alder | Chiral Lewis acids, organocatalysts. researchgate.net | [4+2] cycloaddition. researchgate.net | Enantiomerically enriched dihydropyrans. researchgate.net |

| Stereocontrolled Claisen Rearrangement | Chiral dihydropyran precursor. oup.comoup.com | acs.orgacs.org-sigmatropic rearrangement. oup.comoup.com | Formation of complex scaffolds with defined stereochemistry. oup.comoup.com |

| Asymmetric [4+2]-Annulation | Chiral organosilane reagents. acs.org | Lewis acid-promoted annulation. acs.org | Stereocontrolled synthesis of cis- and trans-dihydropyrans. acs.org |

Diastereoselective Transformations

The control of stereochemistry is paramount in the synthesis of complex molecules. Diastereoselective transformations allow for the preferential formation of one diastereomer over others, which is crucial for obtaining compounds with specific biological activities.

An expedient approach for constructing arylated 2,6-cis-disubstituted dihydropyran frameworks has been developed. thieme-connect.de This method utilizes a DDQ-mediated diastereoselective allylation at an oxygen-substituted benzylic position, followed by a ring-closing metathesis (RCM) as the key steps. thieme-connect.de This strategy was successfully applied in the formal total synthesis of (±)-centrolobine. thieme-connect.de

Another notable diastereoselective method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium to produce functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.org This transformation proceeds with high diastereoselectivity and involves an unusual quasi-hydrolysis of a cyano group. beilstein-journals.org

Furthermore, a highly diastereoselective approach to synthesizing anti-homoallylic alcohols from allylbenzene (B44316) derivatives and aldehydes has been reported, which can serve as precursors for dihydropyran synthesis. researchgate.net This sequence involves a cross-metathesis/isomerization/allylboration pathway. researchgate.net The allylboration of aldehydes with allylboranes formed in situ from allylic alcohols has also been used to install aryl or heteroaryl substituents on dihydropyran rings in a trans fashion with high diastereoselectivity. researchgate.net

Research has also demonstrated the organocatalytic enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, yielding 3,4-dihydropyrans with excellent enantioselectivities and good diastereoselectivities for a broad range of aldehydes. au.dk

Chiral Catalyst Development for Dihydropyran Synthesis

The development of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched dihydropyran derivatives. These catalysts create a chiral environment that directs the formation of a specific enantiomer.

Chiral N,N'-dioxides have been successfully employed as organocatalysts in the asymmetric cascade Michael/hemiacetalization reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. acs.org This method yields multifunctionalized chiral dihydropyrans in excellent yields (up to 99%) and with high to excellent enantioselectivities (up to 99% ee). acs.org The catalyst's effectiveness was optimized by screening solvents and additives, with the addition of p-tBuC6H4COOH significantly improving enantioselectivity. acs.org

Bifunctional phosphonium (B103445) salts have also emerged as powerful catalysts for the highly enantioselective formal [4 + 2] annulation of electron-deficient allenes, leading to a wide array of highly functionalized chiral 4H-pyrans. acs.org This protocol provides outstanding diastereo- and enantioselectivities (up to >20:1 dr, up to >99.9% ee). acs.org

The use of chiral-at-metal catalysts, where the chirality is centered at the metal atom, represents another innovative approach. rsc.org These catalysts, often featuring ligands like DuPhos, BINAP, and Salen, have demonstrated exceptional versatility in asymmetric induction. rsc.org For instance, a chiral iridium complex has been used in the asymmetric allenylic substitution of propargylic carbonates with dihydropyran-derived nucleophiles to produce chiral dihydropyrans with high enantioselectivity. rsc.org

Magnesium-based chiral catalysts have also been developed for the asymmetric synthesis of important chiral scaffolds. rsc.org For example, a simple methyl-substituted Binol–Mg(II) catalyst has been utilized in a tandem Wittig-oxa-Michael reaction for the direct synthesis of chiral tetrahydropyrans. rsc.org

Novel Catalyst Systems and Green Chemistry Approaches in Dihydropyran Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. This has led to the exploration of novel catalyst systems and green chemistry approaches for the synthesis of dihydropyrans, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Transition Metal Catalysis for Pyran Ring Construction

Transition metal catalysis offers a powerful and versatile tool for the construction of the pyran ring. A variety of metals, including palladium, rhodium, gold, and platinum, have been employed to catalyze diverse transformations leading to dihydropyran derivatives.

A straightforward route to α,α'-disubstituted dihydropyrans has been developed involving a Pd(II)-mediated coupling of 1-methoxy-1,2-propadiene with secondary alcohols, followed by a Ru-catalyzed ring-closing metathesis. thieme-connect.com This methodology is not limited to six-membered rings and can be applied to form seven-membered tetrahydrooxepines. thieme-connect.com Another approach utilizes a Rh(I)/La(III) cocatalytic three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide to furnish polysubstituted dihydropyrans. acs.org

Gold and platinum salts have proven to be effective catalysts for the cycloetherification of allendiols. core.ac.uk For instance, AuCl3 selectively catalyzes the 6-endo cycloisomerization of β,γ-allendiols to yield functionalized dihydropyrans. core.ac.uk

The following table summarizes various transition metal-catalyzed approaches to dihydropyran synthesis:

| Catalyst System | Reactants | Product | Key Features |

| Pd(II) / Ru | 1-Methoxy-1,2-propadiene, secondary alcohols | α,α'-Disubstituted dihydropyrans | Versatile route, applicable to seven-membered rings thieme-connect.com |

| Rh(I) / La(III) | Vinylcyclopropanes, diazoesters, diphenyl sulfoxide | Polysubstituted dihydropyrans | Three-component reaction acs.org |

| AuCl3 | β,γ-Allendiols | Functionalized dihydropyrans | Selective 6-endo cycloisomerization core.ac.uk |

| Pd(PPh3)4 | Allendiols, Phenyl iodide | Dihydropyrans | Palladium-catalyzed preparation core.ac.uk |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in green chemistry, often avoiding the toxicity and cost associated with metal catalysts.

A novel organocatalytic route produces a wide variety of dihydropyran derivatives from pyruvates and aldehydes in a one-pot reaction under mild conditions. oist.jprsc.org Using pyrrolidine-3-carboxylic acid (β-proline) as the catalyst, the reaction proceeds with high yields and diastereoselectivity. oist.jp L-proline has also been utilized as a catalyst in the multicomponent reaction of active methylene ketones with α,β-unsaturated nitriles to create chiral pyrans and thiopyrans. mdpi.com

N-Heterocyclic carbenes (NHCs) have been employed in [4+2] and [3+3] cycloadditions to synthesize 3,4-dihydropyran-2-ones. mdpi.com These reactions can achieve high yields and excellent enantioselectivities for chiral selenylated dihydropyranones. mdpi.com Furthermore, bifunctional organocatalysts like chiral N,N'-dioxide have been applied to the asymmetric cascade Michael/hemiacetalization reaction to produce multifunctionalized chiral dihydropyrans with high enantioselectivities. acs.org

Solvent-Free and Microwave-Assisted Protocols

Eliminating organic solvents and utilizing alternative energy sources like microwaves are key principles of green chemistry. ijsdr.org These approaches often lead to shorter reaction times, higher yields, and simplified workup procedures.

A heterogeneous and recyclable Lewis acid catalyst, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum), has been used for the synthesis of dihydropyran derivatives through a multicomponent reaction under solvent-free conditions at 50 °C. sinaweb.netajchem-a.com This method boasts high efficiency, short reaction times, and catalyst recyclability. sinaweb.netajchem-a.com Similarly, ethylenediamine (B42938) diacetate (EDDA) has been used to catalyze the one-pot, three-component reaction of aldehydes, 1,3-dicarbonyl derivatives, and vinyl ethers under solvent-free conditions. thieme-connect.com

Microwave irradiation has been effectively used in the solvent- and catalyst-free synthesis of annulated 2H-pyrans through a domino Knoevenagel reaction followed by a 6π electrocyclization. tandfonline.comresearchgate.net This method is applicable to a range of β-dicarbonyl compounds. tandfonline.com Microwave assistance has also been employed in the one-pot synthesis of thiazolidinone derivatives of dihydropyran, demonstrating its utility in constructing more complex molecular architectures. typeset.ionih.gov

The following table highlights some green chemistry approaches to dihydropyran synthesis:

| Method | Catalyst | Conditions | Key Advantages |

| Multicomponent Reaction | ZrCl4@Arabic Gum | Solvent-free, 50 °C | High efficiency, short reaction time, recyclable catalyst sinaweb.netajchem-a.com |

| Multicomponent Reaction | Ethylenediamine diacetate (EDDA) | Solvent-free | Simple, efficient, one-pot approach thieme-connect.com |

| Domino Reaction | None | Microwave irradiation, solvent-free | Green approach, high yields, short reaction times tandfonline.comresearchgate.net |

| One-Pot Synthesis | ZnCl2 | Microwave irradiation | Efficient synthesis of complex derivatives typeset.ionih.gov |

| One-Pot Synthesis | Pentanuclear ZnII complex | Solvent-free | Utilizes CO2 reduction acs.orgnih.gov |

Mechanistic Investigations of Reactivity Profiles for 5,6 Dihydro 2 Methoxy 2h Pyran

Fundamental Reaction Pathways and Reaction Mechanisms

The fundamental reaction pathways of 5,6-dihydro-2-methoxy-2H-pyran and its derivatives are diverse, encompassing electrophilic additions, nucleophilic substitutions, cycloadditions, rearrangements, and thermal decompositions.

The double bond in this compound is part of an enol ether system, making it electron-rich and highly susceptible to attack by electrophiles. wikipedia.org The oxygen atom's lone pair of electrons can donate into the double bond, increasing its nucleophilicity compared to a standard alkene. libretexts.org

The general mechanism for electrophilic addition begins with the attack of the electron-rich double bond on an electrophile (E+), leading to the formation of a carbocation intermediate. This carbocation is stabilized by resonance with the adjacent oxygen atom, placing the positive charge on the oxygen (an oxonium ion) or on the carbon atom at the 2-position. The subsequent attack of a nucleophile (Nu-) on this intermediate yields the final addition product. libretexts.orglibretexts.org

A key example is the acid-catalyzed addition of alcohols to dihydropyrans to form tetrahydropyranyl (THP) ethers, a common method for protecting hydroxyl groups in organic synthesis. youtube.com In the case of this compound, protonation of the double bond by an acid catalyst generates a resonance-stabilized oxonium ion. The alcohol then acts as a nucleophile, attacking the carbocation at C-2. Deprotonation of the resulting intermediate yields the acetal (B89532) product. total-synthesis.com

Table 1: Electrophilic Addition Reactions of Dihydropyran Derivatives

| Electrophile | Nucleophile | Product Type |

|---|---|---|

| H+ | ROH (Alcohol) | Tetrahydropyranyl ether (Acetal) |

| H+ | H₂O | Hemiacetal/5-Hydroxypentanal |

| Br₂ | Br- | 2,3-Dibromotetrahydropyran |

Nucleophilic attack on the this compound ring can occur, particularly at the C-2 and C-6 positions, depending on the reaction conditions and the nature of the nucleophile. The methoxy (B1213986) group at the C-2 position can act as a leaving group under acidic conditions, facilitating nucleophilic substitution.

For instance, in the presence of a Lewis acid, the methoxy group can be activated for departure, generating an oxocarbenium ion intermediate. This electrophilic species is then susceptible to attack by a variety of nucleophiles. This type of reaction is fundamental to the synthesis of various substituted tetrahydropyrans. nih.gov

Furthermore, conjugate addition (Michael addition) of nucleophiles can occur if the dihydropyran ring is substituted with an electron-withdrawing group, activating the double bond as a Michael acceptor.

The diene system within dihydropyran derivatives can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. libretexts.org In this concerted pericyclic reaction, the dihydropyran acts as the 4π electron component, reacting with a 2π electron component (the dienophile) to form a bicyclic adduct. wikipedia.orgjove.com

The feasibility and stereochemical outcome of the Diels-Alder reaction are governed by the electronic nature of both the diene and the dienophile, as well as steric factors. organic-chemistry.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org Given the electron-rich nature of the enol ether in this compound, it is expected to react readily with electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction.

Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org Dihydropyran derivatives bearing electron-withdrawing substituents could potentially undergo this type of cycloaddition.

Table 2: Factors Influencing Diels-Alder Reactions of Dihydropyran Derivatives

| Factor | Influence on Reaction Rate | Example |

|---|---|---|

| Diene Electronics | Electron-donating groups increase rate | Methoxy group on dihydropyran |

| Dienophile Electronics | Electron-withdrawing groups increase rate | Maleic anhydride, acrylates |

| Stereochemistry | Governed by the endo rule | Formation of the kinetically favored endo product |

| Catalysis | Lewis acids can accelerate the reaction | TiCl₄, AlCl₃ |

The Achmatowicz rearrangement is a significant transformation in furan (B31954) chemistry that leads to the formation of dihydropyranone derivatives. This reaction involves the oxidative rearrangement of furfuryl alcohols. While not a direct rearrangement of this compound itself, it is a key method for the synthesis of related pyranone structures that can be precursors to or derived from dihydropyrans.

The reaction is initiated by the oxidation of a furfuryl alcohol, often with bromine in methanol (B129727) or m-chloroperoxybenzoic acid (m-CPBA). This leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. Subsequent acid-catalyzed rearrangement of this intermediate yields a 6-hydroxy-2H-pyran-3(6H)-one derivative. This transformation provides a powerful route to highly functionalized six-membered oxygen heterocycles.

The thermal decomposition of dihydropyran derivatives has been studied to understand their stability and degradation pathways. For 3,6-dihydro-2H-pyran, a close structural analog, gas-phase pyrolysis leads to a retro-Diels-Alder reaction, yielding formaldehyde (B43269) and 1,3-butadiene. wikipedia.org This process is believed to be a unimolecular, concerted reaction. wikipedia.org

Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives have shown that the reaction proceeds through a six-membered cyclic transition state. researchgate.netmdpi.com The presence of methyl substituents on the pyran ring can influence the activation energy of the decomposition. researchgate.netmdpi.com For instance, substituents at the 2, 4, and 6 positions have been found to decrease the activation free energy, thereby favoring thermal decomposition. researchgate.netmdpi.com

Table 3: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives at 600 K

| Compound | Activation Free Energy (ΔG‡) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| 3,6-dihydro-2H-pyran | 196 | - |

| 4-methyl-3,6-dihydro-2H-pyran | 190 | - |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 183 | 202 |

| 2-methyl-3,6-dihydro-2H-pyran | 182 | 202 |

| 6-methyl-3,6-dihydro-2H-pyran | 184 | 204 |

(Data sourced from computational studies) mdpi.com

Role as a Protecting Group in Complex Molecule Synthesis

The dihydropyran moiety, and by extension this compound, is a cornerstone in the strategy of protecting groups in organic synthesis. The reaction of an alcohol with dihydropyran in the presence of an acid catalyst forms a tetrahydropyranyl (THP) ether. organic-chemistry.org This transformation converts the acidic proton of the alcohol into a stable acetal functionality. youtube.com

THP ethers are valued for their stability across a wide range of reaction conditions, including exposure to strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. sigmaaldrich.com This robustness allows for chemical modifications on other parts of a complex molecule without affecting the protected hydroxyl group.

The removal of the THP protecting group (deprotection) is typically achieved under mild acidic conditions, such as treatment with acetic acid in a mixture of tetrahydrofuran (B95107) and water. wikipedia.org This regenerates the original alcohol, making the THP group a versatile and widely used tool in multistep synthesis. wikipedia.org

Table 4: Common Reagents for THP Protection and Deprotection

| Process | Reagent(s) | Solvent(s) |

|---|---|---|

| Protection | 3,4-Dihydropyran, p-Toluenesulfonic acid (catalytic) | Dichloromethane |

| 3,4-Dihydropyran, Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | |

| Deprotection | Acetic acid, Water | Tetrahydrofuran |

| p-Toluenesulfonic acid, Water | - |

Formation and Cleavage Kinetics of Dihydropyran Acetals

The formation of a tetrahydropyranyl (THP) ether from an alcohol and this compound, or more commonly 3,4-dihydro-2H-pyran (DHP), is an acid-catalyzed process. The mechanism involves the protonation of the enol ether double bond, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the alcohol nucleophile. Subsequent deprotonation yields the stable THP acetal.

The cleavage of the THP acetal is the reverse of its formation and is also acid-catalyzed. The reaction is initiated by the protonation of the acetal oxygen, followed by the departure of the alcohol to regenerate the oxocarbenium ion. In the presence of water, this intermediate is hydrolyzed to form a hemiacetal, which is in equilibrium with the corresponding aldehyde and the released alcohol.

The kinetics of both formation and cleavage are highly dependent on the reaction conditions, particularly the pH. The rate of hydrolysis of tetrahydropyranyl acetals is significantly influenced by the electronic and steric nature of the substituents on both the pyran ring and the protected alcohol. Generally, electron-donating groups on the pyran ring can stabilize the intermediate oxocarbenium ion, potentially affecting the rate of cleavage.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Tetrahydropyranyl Ethers

| Substituent on Pyran Ring | Protected Alcohol | Relative Rate of Hydrolysis |

| None | Methanol | 1.0 |

| 6-Methyl | Methanol | 2.5 |

| 4-Methoxy | Methanol | 0.2 |

| None | tert-Butanol | 0.8 |

Regioselectivity and Orthogonality in Protection Strategies

The acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran is a highly regioselective reaction. The protonation of the double bond can, in principle, lead to two possible carbocations. However, the formation of the oxocarbenium ion, with the positive charge adjacent to the ring oxygen, is significantly favored due to resonance stabilization from the lone pair of electrons on the oxygen atom. This directs the nucleophilic attack of the alcohol exclusively to the C2 position of the dihydropyran ring, resulting in the formation of a 2-alkoxytetrahydropyran.

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions, making it orthogonal to many other common protecting groups. It is stable to strongly basic conditions, organometallic reagents (such as Grignard and organolithium reagents), and nucleophilic reagents like hydrides. This orthogonality allows for selective deprotection of other functional groups in the presence of a THP ether. The THP group is, however, readily cleaved under acidic conditions.

Table 2: Stability of the Tetrahydropyranyl (THP) Protecting Group Compared to Other Common Alcohol Protecting Groups

| Protecting Group | Stable to Strong Base (e.g., NaOH) | Stable to Grignard Reagents | Stable to LiAlH4 | Cleaved by Acid (e.g., aq. HCl) | Cleaved by Fluoride (e.g., TBAF) |

| THP | Yes | Yes | Yes | Yes | No |

| Silyl (e.g., TBDMS) | Yes | Yes | Yes | Yes | Yes |

| Benzyl (Bn) | Yes | Yes | Yes | No (requires hydrogenolysis) | No |

| Acetyl (Ac) | No | No | No | Yes | No |

Intermolecular and Intramolecular Processes involving this compound

Photooxygenation Mechanisms of Dihydropyrans

The photooxygenation of dihydropyrans, which are electron-rich alkenes, typically proceeds via a [2+2] cycloaddition with singlet oxygen to form a transient 1,2-dioxetane. This reaction is a type II ene reaction. The initially formed dioxetane is often unstable and can undergo further reactions. Depending on the substitution pattern of the dihydropyran and the reaction conditions, the dioxetane can cleave to form dicarbonyl compounds or rearrange to other products.

For a compound like this compound, the photooxygenation would be expected to yield a methoxy-substituted dioxetane. The presence of the methoxy group can influence the stability and subsequent reaction pathways of this intermediate. The reaction is typically carried out in the presence of a photosensitizer (e.g., methylene (B1212753) blue or rose bengal) and a light source, which generates the required singlet oxygen from ground-state triplet oxygen.

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. Dihydropyran derivatives can be involved in various cascade reactions, often initiated by the formation of the pyran ring itself or by reactions of the enol ether moiety.

While specific cascade reactions initiated by the intermolecular reaction of this compound are not extensively documented, the dihydropyran core is a key structural motif in many natural products and has been a target in numerous cascade syntheses. For instance, a hetero-Diels-Alder reaction can form a dihydropyran ring, which then undergoes subsequent intramolecular reactions.

A representative example of a cascade involving a dihydropyran is a domino reaction that begins with a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the dihydropyran ring, which can then participate in further transformations. These types of reactions are highly efficient in building molecular complexity from simple starting materials in a single synthetic operation.

Table 3: Representative Cascade Reaction Sequence Involving a Dihydropyran Moiety

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | Enolate and α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| 2 | Intramolecular Aldol Condensation | 1,5-Dicarbonyl Compound | Cyclohexenone Derivative |

| 3 | Hetero-Diels-Alder Reaction | Cyclohexenone Derivative and Enol Ether | Dihydropyran-fused Ring System |

Strategic Utilization of 5,6 Dihydro 2 Methoxy 2h Pyran As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of 5,6-dihydro-2-methoxy-2H-pyran lends itself to the synthesis of various complex heterocyclic frameworks. Its ability to participate in cycloaddition reactions and serve as a precursor for other cyclic ethers makes it a valuable tool for synthetic chemists.

Synthesis of Fused Pyran Derivatives

The construction of fused pyran rings is a significant area of organic synthesis, as these motifs are present in numerous biologically active compounds. While specific examples detailing the direct use of this compound in the synthesis of fused pyran derivatives are not extensively documented in readily available literature, the general reactivity of dihydropyrans suggests their utility in this regard. Methodologies such as intramolecular Heck reactions and regioselective C-H bond functionalization have been successfully employed for the synthesis of fused pyran rings from related O-allylated ether precursors. espublisher.com These strategies often involve the use of palladium catalysts to facilitate the cyclization process, leading to the formation of structurally diverse fused pyran systems. espublisher.com

One of the primary methods for constructing fused pyran systems is through cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgillinois.edu In these reactions, a diene reacts with a dienophile to form a six-membered ring. Dihydropyran derivatives can act as dienophiles, reacting with suitable dienes to yield fused bicyclic systems containing a pyran ring. The specific substitution pattern on the dihydropyran can influence the regioselectivity and stereoselectivity of the cycloaddition.

| Reaction Type | Catalyst/Conditions | Product Type |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Fused Pyran Ring |

| Diels-Alder Reaction | Thermal or Lewis Acid | Fused Bicyclic Pyran |

Routes to Other Oxygen-Containing Heterocycles

This compound serves as a versatile starting material for the synthesis of other oxygen-containing heterocycles. The double bond within the dihydropyran ring can be subjected to various transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functionalities and facilitate ring modifications.

For instance, palladium-catalyzed cyclization of alkynols, which can be derived from dihydropyran precursors, offers a divergent pathway to various oxygen-containing heterocycles. organic-chemistry.org Depending on the reaction conditions and the nature of the substrate, both 5-exo and 6-endo cyclizations can be achieved, leading to the formation of five- and six-membered oxygenated rings, respectively. organic-chemistry.org Furthermore, the carbonyl ene reaction of related 2-methylenetetrahydropyrans provides a route to β-hydroxydihydropyrans, which are valuable intermediates for the synthesis of other complex oxygen-containing molecules. organic-chemistry.org

Applications in Natural Product Total Synthesis as a Key Intermediate

The pyran moiety is a common structural motif found in a wide range of natural products. Consequently, this compound and its derivatives are attractive intermediates for the total synthesis of these complex molecules.

Precursors to Biologically Relevant Scaffolds

The dihydropyran ring system is a key component of numerous biologically relevant scaffolds. Its prevalence in natural products has made it a target for synthetic chemists aiming to construct these complex molecules. The synthesis of potent adenosine A₂A and A₃ receptor agonists, for example, has utilized a (R)-3,4-dihydro-2H-pyranyl (DHP) moiety. nih.gov The key step in this synthesis involved the preparation of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a derivative of the parent dihydropyran. nih.gov This highlights the importance of chiral dihydropyran derivatives as precursors for the synthesis of molecules with specific biological targets.

| Precursor | Target Scaffold |

| (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | Adenosine A₂A and A₃ receptor agonists |

Synthesis of Specific Pyran-Related Natural Product Frameworks (e.g., Pyranones)

Pyranones, which are unsaturated δ-lactones, are a class of natural products that often possess a dihydropyranone core. The synthesis of these frameworks can be achieved through various strategies, including N-heterocyclic carbene (NHC)-organocatalyzed reactions. These methods often involve cycloaddition reactions, such as [4+2] and [3+3] cycloadditions, to construct the dihydropyranone skeleton. mdpi.com While direct syntheses starting from this compound are not explicitly detailed, its structural similarity to the resulting products suggests its potential as a synthon in retrosynthetic analysis.

The synthesis of various pyran and pyranone natural products often starts from chiral precursors that can be elaborated into the desired dihydropyran ring system. nih.gov These syntheses frequently employ cycloaddition reactions to build the core structure, followed by a series of functional group manipulations to arrive at the final natural product. nih.gov

Development of Advanced Synthetic Reagents and Ligands

The development of novel reagents and ligands is crucial for advancing the field of organic synthesis. While the application of this compound in this area is not as extensively explored as its role as a synthetic intermediate, its reactive nature suggests potential for such applications. For instance, the development of novel, small-molecule ligands for MAGE-A3, a protein expressed in various tumors, was initiated through DNA-encoded library (DEL) screening, which could potentially include dihydropyran-based scaffolds. nih.gov The development of PROTAC molecules from these ligands for targeted protein degradation highlights the potential for heterocyclic compounds in creating advanced therapeutic agents. nih.gov The specific use of this compound in the development of ligands for catalysis or other applications remains an area for future exploration.

Advanced Spectroscopic and Analytical Methodologies in Dihydropyran Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural identification of organic molecules and for probing the dynamic processes they undergo in solution. copernicus.orgresearchgate.net In the context of 5,6-Dihydro-2-methoxy-2H-pyran, NMR is instrumental in verifying its synthesis and understanding its reactivity. By analyzing chemical shifts, coupling constants (J-couplings), and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. Furthermore, NMR can be used to monitor reaction kinetics and detect the formation of intermediates, providing crucial data for elucidating reaction mechanisms. For instance, changes in the NMR spectrum over time can reveal the rate of consumption of reactants and the formation of products, helping to unravel complex chemical transformations.

While 1D NMR provides fundamental information, complex molecules often exhibit overlapping signals that complicate direct analysis. chemistnotes.com Two-dimensional (2D) NMR techniques overcome this challenge by spreading the spectral information across two frequency dimensions, revealing correlations between different nuclei. chemistnotes.comhuji.ac.il This is particularly useful for the unambiguous assignment of all proton and carbon signals in this compound.

The primary 2D NMR methodologies applicable include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org A COSY spectrum of this compound would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire proton spin system from the olefinic proton to the protons on the saturated portion of the dihydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It is an essential tool for assigning carbon resonances based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.

The process involves acquiring a series of 1D experiments with a systematically incremented evolution time (t₁), followed by a two-dimensional Fourier transform to generate a spectrum with two frequency axes (F₁ and F₂). chemistnotes.comhuji.ac.il

Table 1: Representative 2D NMR Correlations for Structural Assignment of this compound

| Technique | Correlated Nuclei (Proton at F₂) | Key Expected Cross-Peaks (Proton, Correlated Nucleus at F₁) | Information Provided |

| COSY | ¹H | (H-3, H-4), (H-4, H-5), (H-5, H-6) | Reveals proton-proton coupling networks, confirming connectivity within the ring. |

| HSQC | ¹H, ¹³C | (H-2, C-2), (H-3, C-3), (H-4, C-4), (H-5, C-5), (H-6, C-6), (OCH₃, OCH₃) | Directly links each proton to its attached carbon atom. |

| HMBC | ¹H, ¹³C | (OCH₃, C-2), (H-2, C-3), (H-2, C-6), (H-3, C-2), (H-3, C-5) | Establishes long-range connectivity, linking the methoxy (B1213986) group to the ring and bridging non-adjacent carbons. |

Molecules in solution are not static; they undergo rapid conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful method for studying these processes, such as ring inversions and bond rotations, that occur on the NMR timescale. copernicus.orgmonmouth.edu The dihydropyran ring in this compound is flexible and can adopt different conformations, such as a half-chair or twist-boat.

At room temperature, the interconversion between these conformers is typically fast, resulting in an averaged NMR spectrum. However, by lowering the temperature, this exchange can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct. Line-shape analysis of the spectra at various temperatures allows for the calculation of the energy barriers (activation free energy, ΔG‡) associated with these conformational changes. monmouth.eduresearchgate.net For this compound, DNMR could be used to quantify the energy barrier for the ring-flipping process and to study the rotational barrier around the C2-O(methoxy) bond, providing insight into the molecule's flexibility and preferred shape in solution.

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds and for monitoring the progress of chemical reactions by identifying reactants, products, and intermediates.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.orgpnnl.gov This precision allows for the unambiguous determination of a molecule's elemental formula. chimia.ch In the synthesis of this compound (C₆H₁₀O₂), HRMS is used to confirm the identity of the final product. nist.gov By comparing the experimentally measured exact mass with the theoretically calculated mass, one can confidently verify that the desired compound has been formed. This technique is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). longdom.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Theoretical Exact Mass | 114.06808 Da |

| Typical Experimental Mass | 114.0681 ± 0.0005 Da |

| Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.orgnationalmaglab.orglongdom.org This process provides detailed structural information by revealing the molecule's fragmentation patterns. researchgate.net The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). amazonaws.com

For this compound, an MS/MS experiment would begin by ionizing the molecule (e.g., to form the molecular ion M⁺˙ or a protonated molecule [M+H]⁺) and isolating the ion with m/z 114. This precursor ion is then fragmented, and the resulting product ions are detected. The fragmentation pathways are characteristic of the molecule's structure. Likely fragmentation pathways for this compound would involve the loss of the methoxy group (•OCH₃), formaldehyde (B43269) (CH₂O), or cleavage of the dihydropyran ring via a retro-Diels-Alder reaction. Analyzing these fragments helps to confirm the connectivity and functional groups present in the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.govnih.gov While the parent compound this compound is achiral, many of its derivatives synthesized for various applications are chiral.

For these chiral derivatives, single-crystal X-ray diffraction is the gold standard for unambiguously assigning the stereochemistry. The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. nih.gov The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. In studies of substituted dihydropyrans, this technique has been used to establish the relative configuration of substituents on the ring and, through the use of anomalous dispersion, the absolute configuration of enantiomerically pure compounds. researchgate.net This structural information is critical for understanding structure-activity relationships in fields like pharmacology and materials science.

Spectroscopic Studies of Reaction Intermediates and Transition States

The study of reaction mechanisms involving this compound invariably involves the characterization of high-energy, transient species such as reaction intermediates and the transition states that connect them. Due to their fleeting nature, direct observation of these species is a significant challenge. However, advanced spectroscopic and computational methods have provided profound insights into their structure, conformation, and role in reaction pathways. Much of the understanding in this area is derived from extensive studies on analogous systems, particularly in carbohydrate chemistry, where the pyranose ring is a fundamental structural motif.

Reactions such as acid-catalyzed hydrolysis or glycosylation involving 2-alkoxy-dihydropyrans are proposed to proceed through a key oxocarbenium ion intermediate, also known as a pyran-2-ylium ion. This planar, sp²-hybridized cation is resonance-stabilized, with the positive charge delocalized between the ring oxygen (oxonium form) and the anomeric carbon (carbenium form). The characterization of this intermediate is crucial for understanding reaction kinetics and stereochemical outcomes.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most powerful techniques for the direct observation of reactive intermediates is NMR spectroscopy conducted at very low temperatures. By significantly reducing the thermal energy of the system, the lifetime of transient species like oxocarbenium ions can be extended sufficiently to allow for their detection on the NMR timescale. In superacid media, which can generate and stabilize these cations, researchers have successfully characterized a variety of glycosyl oxocarbenium ions. acs.org

These studies reveal characteristic downfield shifts for protons and carbons near the cationic center. For instance, the anomeric proton (H-1) and carbon (C-1) of a pyran-2-ylium ion exhibit significant deshielding compared to the parent dihydropyran. While specific data for the this compound derived cation is not extensively published, data from analogous pyranosyl cations provide a reliable model for its expected spectroscopic properties.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Observation |

|---|---|---|

| H-1 | 9.0 - 10.5 | Significant downfield shift indicating high positive charge density at the anomeric center. |

| C-1 | 190 - 210 | Extreme deshielding, characteristic of a carbenium or near-carbenium carbon. |

| C-5 | 80 - 95 | Also experiences downfield shift due to proximity to the delocalized positive charge. |

| Ring Protons (H-2, H-3, H-4) | 4.0 - 6.0 | Generally deshielded compared to the neutral precursor. |

Exchange NMR Spectroscopy (EXSY) for Invisible Intermediates

In many synthetically relevant reactions, the concentration of the oxocarbenium ion intermediate is too low, and its lifetime too short, for direct detection even at low temperatures. nih.gov In such cases, where a highly reactive intermediate is in rapid equilibrium with a more stable, observable species (like a glycosyl triflate or the starting material), exchange NMR techniques such as Chemical Exchange Saturation Transfer (CEST) and Exchange Spectroscopy (EXSY) are invaluable. nih.govacs.org

These methods exploit the chemical exchange between the "visible" and "invisible" states. By selectively irradiating a resonance of the unobserved, low-population intermediate, a detectable saturation can be transferred to the corresponding nucleus in the abundant, observable species. acs.org This allows for the indirect detection and structural inference of the transient species, confirming its presence and its role as a key intermediate on the reaction pathway. acs.orgchemrxiv.org

Computational Chemistry and Predicted Spectroscopic Data

Complementing experimental techniques, computational chemistry has become an indispensable tool for studying reaction intermediates. researchgate.net Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the geometric and electronic structures of transient species. Furthermore, these methods can accurately compute the expected NMR parameters (chemical shifts and coupling constants) for these proposed structures. researchgate.net

This predictive power is crucial in several ways:

It provides a theoretical spectrum that can be compared against experimental data, helping to confirm the identity of an observed intermediate.

It allows for the study of multiple potential intermediates and transition states, helping to distinguish between different possible mechanistic pathways.

It offers insights into the conformation of these fleeting species, such as the preferred half-chair or boat-like conformation of the oxocarbenium ion, which is critical for explaining the stereoselectivity of reactions. acs.orgnih.gov

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT) | Deviation (%) |

|---|---|---|---|

| C-1 | 198.5 | 199.2 | +0.35% |

| C-2 | 45.2 | 45.9 | +1.55% |

| C-3 | 38.1 | 37.5 | -1.57% |

| C-4 | 75.4 | 76.0 | +0.79% |

| C-5 | 88.9 | 89.5 | +0.67% |

Other Advanced Methodologies

Other spectroscopic methods have also been applied to study related intermediates, providing complementary information. Infrared Ion Spectroscopy (IRIS) , performed in the gas phase, allows for the vibrational characterization of isolated ions, free from solvent effects. nih.gov This provides fundamental structural data that can be benchmarked against computational models. acs.orgirtg2662.de Additionally, low-temperature Diffusion-Ordered Spectroscopy (DOSY) NMR has been employed to analyze complex reaction mixtures, distinguishing reactive intermediates from other species based on their differing diffusion coefficients, which correlate with size and shape. rsc.org

Together, these sophisticated methodologies—low-temperature NMR, exchange spectroscopy, and computational modeling—form a powerful toolkit. They allow chemists to capture detailed snapshots of the highly reactive and short-lived intermediates that govern the chemical transformations of this compound and related compounds, moving beyond simple observation of reactants and products to a deeper understanding of the entire reaction coordinate.

Computational and Theoretical Investigations of 5,6 Dihydro 2 Methoxy 2h Pyran Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system by solving the Schrödinger equation. These methods provide detailed information about electronic structure and can accurately predict various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems like dihydropyrans. DFT calculations have been instrumental in analyzing the electronic distributions, molecular orbitals, and the underlying forces that dictate molecular geometry and stability.

A key electronic feature in 2-alkoxy-pyran systems is the anomeric effect. This effect describes the thermodynamic preference for an axial conformation of an electronegative substituent at the anomeric carbon (C2) over the sterically less hindered equatorial conformation. DFT studies on the model compound 2-methoxytetrahydropyran (B1197970) reveal that the origin of this stabilization is primarily a hyperconjugative interaction. rsc.org This involves the delocalization of electron density from a lone pair (n) of the endocyclic oxygen atom into the antibonding orbital (σ) of the exocyclic C-O bond (nO → σC–O). rsc.org This interaction is maximized when the lone pair orbital and the C-O bond are anti-periplanar, a condition met in the axial conformer. rsc.org

DFT functionals such as B3LYP are commonly employed to optimize molecular geometries and calculate electronic properties like molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. nih.govnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity; a small HOMO-LUMO energy gap is associated with higher chemical reactivity and polarizability. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm molecular structures and assign specific resonances. The accuracy of the prediction depends on the chosen level of theory, basis set, and whether solvent effects are included.

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. DFT calculations yield harmonic frequencies that are often systematically higher than experimental values due to the neglect of anharmonicity. To improve agreement, these calculated frequencies are typically multiplied by an empirical scaling factor. These theoretical spectra are invaluable for assigning vibrational modes observed in experimental IR and Raman spectroscopy. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior of molecules, including conformational changes and reaction pathways.

The conformational landscape of pyranoid rings is a central topic of computational investigation. For 5,6-Dihydro-2-methoxy-2H-pyran, the ring is conformationally restricted by the C3=C4 double bond, but significant flexibility remains, particularly concerning the orientation of the methoxy (B1213986) group at the anomeric C2 position.

Extensive computational studies on the saturated analogue, 2-methoxytetrahydropyran, provide a foundational understanding. These studies consistently show that the axial conformer is more stable than the equatorial one, a direct consequence of the anomeric effect. rsc.orgnih.gov Various levels of theory, from Hartree-Fock (HF) and DFT to more accurate methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), have been used to quantify this preference. nih.gov The calculated energy difference is sensitive to the computational method and the inclusion of solvent effects, as polar solvents can attenuate the anomeric effect. nih.gov

The following table summarizes representative computational results for the energy difference between the equatorial and axial conformers of 2-methoxytetrahydropyran, a model for the target system. A positive value indicates the axial conformer is more stable.

| Method | Basis Set | ΔE (kcal/mol) (E_eq - E_ax) | Reference |

|---|---|---|---|

| HF | 6-311+G(d,p) | 0.44 | nih.gov |

| B3LYP | 6-311+G(d,p) | 0.44 | nih.gov |

| MP2 | cc-pVTZ | 1.39 | nih.gov |

| CCSD(T) | CBS* | 1.42 | nih.gov |

These calculations can be extended to map one- or two-dimensional potential energy surfaces by systematically varying key dihedral angles, providing a comprehensive view of the molecule's energy landscape and the barriers between different conformations. nih.gov

Computational methods are essential for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. For dihydropyran systems, a key reaction is thermal decomposition. A computational study on the thermal decomposition of related molecules like 3,6-dihydro-2H-pyran has been performed using the PBE0/6-311+G(d,p) level of theory. mdpi.com

This research showed that the decomposition proceeds via a concerted, unimolecular retro-Diels-Alder reaction through a six-membered cyclic transition state. mdpi.com In this mechanism, electron movement within the ring leads to simultaneous bond breaking and formation, yielding products like formaldehyde (B43269) and 1,3-butadiene. mdpi.com Computational chemists locate the transition state structure on the potential energy surface and perform frequency calculations to confirm it is a first-order saddle point (characterized by one imaginary frequency). From this, key kinetic and thermodynamic parameters such as the activation energy (Ea), activation enthalpy (ΔH‡), and activation free energy (ΔG‡) can be calculated, providing a quantitative understanding of the reaction's feasibility and rate. mdpi.comdntb.gov.ua

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking (focused on computational methods, not biological outcomes)

While this compound itself is not typically the focus of drug design studies, the dihydropyran scaffold is present in many biologically active molecules. QSAR and molecular docking are computational methods used to rationalize and predict biological activity and guide the design of new compounds.

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.com In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated and correlated with activity. rsc.org The resulting models generate contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity. For example, a map might show that a bulky, electropositive group is favored in one region, while a compact, electronegative group is preferred in another. researchgate.net

Molecular Docking: Molecular docking is a simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The method involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov These simulations are crucial in structure-based drug design for identifying potential drug candidates and optimizing their binding to a target. nih.gov Molecular dynamics simulations can then be used to refine the docked pose and assess the stability of the predicted complex over time. nih.gov

Solvent Effects and Reaction Catalysis from a Computational Perspective

Computational and theoretical investigations into the specific compound this compound, focusing on solvent effects and reaction catalysis, are not extensively available in the current body of scientific literature. While computational studies have been conducted on the broader class of dihydropyran derivatives, direct and detailed analyses of the solvent and catalytic influences on the reactivity of this compound are sparse.

General computational approaches, such as Density Functional Theory (DFT), are powerful tools for elucidating the role of solvents in chemical reactions. These methods can model how the polarity and other properties of a solvent might stabilize or destabilize transition states, thereby influencing reaction rates and pathways. For instance, in reactions involving polar intermediates or transition states, polar solvents are generally expected to lower the activation energy, accelerating the reaction. Conversely, nonpolar solvents would be favored for reactions with nonpolar transition states. However, specific quantitative data from such studies on this compound is not readily found.

Similarly, computational chemistry offers significant insights into reaction catalysis. Theoretical models can be used to explore the mechanisms of catalyzed reactions, detailing the interaction of a catalyst with the substrate and its effect on the reaction's energy profile. For dihydropyran systems, catalysts are often employed in synthetic procedures such as cycloadditions or rearrangements. Computational analysis can reveal the intricate details of how a catalyst, be it an acid, base, or metal complex, can lower the activation barrier and enhance the selectivity of a reaction. A theoretical study on the catalytic hydrogenation of a different dihydropyran derivative, 3-anilinomethylidene-5,6-2H-dihydropyran-2,4-diones, for example, utilized computational methods to determine that the reaction selectivity is dictated by the stability of a radical intermediate, which is influenced by substituents on the dihydropyran ring. researchgate.net

While the direct application of these computational methodologies to this compound has not been specifically documented in available research, the principles from studies on analogous compounds suggest that both solvent choice and catalyst design would be critical in controlling its reactivity. Future computational investigations are needed to provide a detailed, quantitative understanding of these effects for this particular compound.

Derivatives and Analogues of 5,6 Dihydro 2 Methoxy 2h Pyran in Chemical Research

Structural Modifications and their Impact on Reactivity and Synthetic Utility

The chemical behavior of the dihydropyran ring is significantly influenced by the nature and position of substituents, as well as by its isomeric form. These structural features dictate the molecule's reactivity and its applications as a synthetic intermediate.

Substituent Effects on Pyran Ring Reactivity

The reactivity of the dihydropyran ring is sensitive to the electronic and steric properties of its substituents. The introduction of various functional groups can either activate or deactivate the ring towards certain reactions, thereby guiding the synthetic outcome. For instance, in the synthesis of dihydropyranone molecules, substituents with a range of electronic and steric effects are generally well-tolerated, leading to good to excellent yields of the target products. organic-chemistry.org

Computational studies on the thermal decomposition of compounds derived from 2H-dihydropyran have shown that substituent groups, particularly at the 2-position, can effectively reduce the activation energy of the reaction. mdpi.com This highlights the profound impact of substitution on the stability and reactivity of the dihydropyran core. In electrophilic ring-opening reactions of 2-alkoxy-3,4-dihydropyrans, the nature of the nucleophile, such as thiols or thiophenols, also plays a crucial role in the reaction pathway. nih.gov

The following table summarizes the impact of different substituent types on the reactivity of the dihydropyran ring:

| Substituent Type | Position | Impact on Reactivity | Synthetic Utility |

| Electron-donating groups | C-2 | Stabilizes adjacent carbocation intermediates, facilitating electrophilic additions. | Useful in the synthesis of substituted tetrahydropyrans. |

| Electron-withdrawing groups | C-3, C-4 | Can influence the regioselectivity of cycloaddition reactions. | Employed in the synthesis of functionalized dihydropyranones. |

| Bulky groups | C-2, C-6 | Can introduce steric hindrance, directing reactions to less hindered positions. | Enables diastereoselective synthesis of substituted dihydropyrans. mdpi.com |

| Halogens | C-2, C-3 | The halogen at the 2-position is highly reactive, allowing for substitution reactions. sigmaaldrich.com | Precursors for the synthesis of various 2-substituted tetrahydropyrans. sigmaaldrich.com |

Isomeric Forms and Related Dihydropyran Systems

Beyond 5,6-Dihydro-2-methoxy-2H-pyran, a variety of isomeric dihydropyran systems are subjects of chemical research, each with its unique reactivity profile. 2H-pyrans, for example, are known to exist in equilibrium with their open-chain isomeric forms, a phenomenon known as valence tautomerism. nih.gov The stability of the 2H-pyran ring is often enhanced when it is fused to an aromatic ring. nih.gov

3,4-Dihydropyran-2-ones, also known as enol δ-lactones, are a significant class of dihydropyran derivatives. mdpi.com Their synthesis has been extensively studied, with methods like N-heterocyclic carbene (NHC) organocatalysis being employed to produce a wide array of derivatives. organic-chemistry.orgmdpi.com These compounds serve as versatile building blocks for accessing other important molecular scaffolds like functionalized enones and γ-lactones. mdpi.com

Another important class is the 1,4-dihydropyran derivatives, which have been synthesized using novel nanocatalysts. nih.govfrontiersin.org The synthesis often involves multi-component reactions, highlighting the efficiency of modern synthetic methods in accessing these structures. ajchem-a.com

Synthesis and Research of Fused and Spirocyclic Derivatives

The dihydropyran ring is a valuable precursor for the construction of more complex molecular architectures, including fused and spirocyclic systems. These structures are of significant interest due to their presence in numerous natural products and their potential applications in medicinal chemistry. nih.govbldpharm.com

Fused pyran rings can be synthesized through various catalytic methods. Intramolecular Heck reactions followed by β-H elimination or C-H bond functionalization, catalyzed by palladium, have been successfully employed to construct fused pyran systems. espublisher.comespublisher.com Brønsted acid-catalyzed double C(sp3)–H bond functionalization has also been shown to be a highly diastereoselective method for synthesizing tricyclic fused pyrans. nih.gov Furthermore, base-mediated annulation of bis-allenoates can lead to the formation of fused-pyran derivatives. rsc.org

Spirocyclic compounds, where two rings share a single atom, are another important class of molecules derived from dihydropyrans. bldpharm.comshu.ac.uk The synthesis of spirocyclic dihydropyrazoles, for example, can be achieved from cyclic tosylhydrazones and electron-deficient alkenes. shu.ac.uk The incorporation of a spirocyclic junction introduces a three-dimensional character to the molecule, which is a desirable feature in drug design. bldpharm.comshu.ac.uk Research has also focused on the synthesis of spiro-fused polycyclic aromatic compounds containing furan (B31954) units, which exhibit interesting photophysical properties. mdpi.com

Heteroatom-Substituted Analogues and their Chemical Behavior

Replacing the oxygen atom in the dihydropyran ring with other heteroatoms, such as nitrogen or sulfur, leads to the formation of heteroatom-substituted analogues with distinct chemical properties and reactivity. researchgate.net

Nitrogen-containing analogues of dihydropyran are of interest in medicinal chemistry due to the prevalence of nitrogen heterocycles in bioactive molecules. The synthesis of these compounds often employs green chemistry principles, utilizing solvents like water or polyethylene glycol (PEG). researchgate.net

Sulfur-containing analogues also exhibit unique chemical behavior. The presence of a sulfur atom can influence the electronic properties of the ring and its reactivity in various transformations. nih.gov For example, the synthesis of sulfur-containing peptides often involves the formation of thioether linkages. researchgate.net The development of synthetic methods for sulfur-containing scaffolds is an active area of research, driven by the presence of these motifs in a wide range of pharmaceuticals. nih.gov The oxidation of thiodiamines can lead to the formation of cyclic intermediates, demonstrating the unique reactivity imparted by the sulfur atom. mdpi.com

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of greener and more efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research in the synthesis of 5,6-Dihydro-2-methoxy-2H-pyran will undoubtedly be guided by these principles, moving beyond traditional methods to embrace innovative and sustainable technologies.

Key areas of focus will include the adoption of flow chemistry , a technique that offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The continuous nature of flow reactors minimizes waste and energy consumption, aligning perfectly with the tenets of green chemistry researchgate.netnih.govstrath.ac.ukneuroquantology.com. Furthermore, the development of organocatalytic routes presents an attractive alternative to metal-based catalysts, often reducing toxicity and environmental impact scispace.comnih.gov. Research into microwave-assisted synthesis could also provide rapid and efficient methods for the preparation of this pyran derivative, a strategy that has shown promise for related 2H-pyran-2-one systems eurekaselect.com.

The principles of atom economy will also be central, with a drive to design synthetic pathways that maximize the incorporation of starting material atoms into the final product. This can be achieved through the exploration of novel cyclization strategies and the use of renewable starting materials.

Table 1: Comparison of Synthetic Methodologies for Dihydropyran Synthesis

| Methodology | Advantages | Potential for this compound |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility; Reduced waste and energy consumption. | High potential for developing a continuous, high-yield manufacturing process. |

| Organocatalysis | Use of non-toxic, readily available catalysts; Often milder reaction conditions. | Development of enantioselective syntheses and reduction of heavy metal contamination. |

| Microwave-Assisted Synthesis | Rapid reaction times; Increased yields and purity. | Potential for rapid and efficient laboratory-scale synthesis. |

| Biocatalysis | High selectivity and mild reaction conditions; Environmentally benign. | Exploration of enzymatic routes for stereoselective synthesis. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Unlocking new chemical transformations is key to expanding the synthetic utility of this compound. Future research will delve into its untapped reactivity, moving beyond its current applications.

A significant area for exploration is the regioselective functionalization of the dihydropyran ring. Building on existing work, such as the Ni(II)-assisted alkylation of the 2-position, further studies will aim to develop a broader range of catalytic methods for introducing diverse functional groups at specific positions on the ring researchgate.netunipi.it. This will provide access to a wider array of substituted pyran derivatives for various applications.